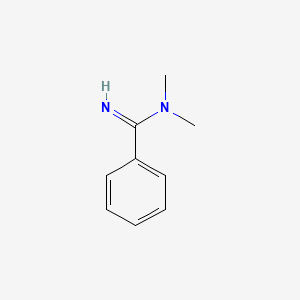

N,N-dimethylbenzamidine

Description

Structure

3D Structure

Properties

CAS No. |

20548-18-9 |

|---|---|

Molecular Formula |

C9H12N2 |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

N,N-dimethylbenzenecarboximidamide |

InChI |

InChI=1S/C9H12N2/c1-11(2)9(10)8-6-4-3-5-7-8/h3-7,10H,1-2H3 |

InChI Key |

LNIGFYSAOIMZNA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=N)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways to N,N-Dimethylbenzamidine

The construction of the this compound core can be achieved through several reliable synthetic routes, each with its own set of advantages and substrate scope. These methods often involve the formation of the central C-N single and C=N double bonds through various chemical transformations.

Condensation Reactions and Catalytic Influences

Condensation reactions represent a fundamental approach to the synthesis of this compound, typically involving the reaction of a benzoyl derivative with a source of dimethylamine (B145610). The efficiency of these reactions is often significantly enhanced by the use of catalysts.

One common method involves the reaction of benzoyl chloride with dimethylamine. This reaction proceeds through the nucleophilic attack of dimethylamine on the carbonyl carbon of benzoyl chloride, followed by the elimination of hydrochloric acid. While the reaction can proceed without a catalyst, the use of a base is generally required to neutralize the HCl byproduct and drive the reaction to completion.

Another important condensation route starts from benzonitriles. The reaction of benzonitrile (B105546) with an amine in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), is a well-established method for the synthesis of N-substituted benzamidines. researchgate.net Pre-forming a complex between the nitrile and the Lewis acid can lead to milder reaction conditions and improved yields. researchgate.net The Lewis acid activates the nitrile group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the amine. For the synthesis of this compound, this would involve the reaction of benzonitrile with dimethylamine, catalyzed by a suitable Lewis acid. The choice of catalyst and reaction conditions can significantly influence the reaction rate and the purity of the final product.

The synthesis of the related N,N-dimethylbenzamide, a precursor that can be converted to the amidine, can be achieved by reacting isatoic anhydride (B1165640) with dimethylamine. google.comgoogle.com This method provides the o-amino-N,N-dimethylbenzamide, which can then be further modified. The reaction conditions, such as the solvent (e.g., methanol, ethylene (B1197577) dichloride, acetonitrile), can affect the yield and purity of the product. google.comgoogle.com

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzonitrile | Aniline | AlCl₃ | N-phenylbenzamidine | 83 | researchgate.net |

| Isatoic anhydride | Dimethylamine gas | Methanol, -10°C to RT | o-Amino-N,N-dimethylbenzamide | 96.8 | google.comgoogle.com |

| Isatoic anhydride | 40% Dimethylamine aq. soln. | Ethylene dichloride, <10°C to RT | o-Amino-N,N-dimethylbenzamide | 85.0 | google.com |

| Carboxylic Acids | N,N-Dimethylacetamide | 1,1'-Carbonyldiimidazole (B1668759), 160-165°C | N,N-Dimethylamides | Good to Excellent | researchgate.net |

Alkylation and Aminolysis Approaches

Alkylation of a pre-existing amidine or a related nitrogen-containing precursor is a direct method for introducing methyl groups onto the nitrogen atoms. The methylation of benzamidine (B55565) with a methylating agent like dimethyl sulfate (B86663) is a viable route to this compound. nih.govgoogle.com The reaction is typically carried out in the presence of a base to deprotonate the amidine nitrogen, making it more nucleophilic for the subsequent alkylation. The use of sodium hydride in the presence of a catalytic amount of water has been shown to be an efficient system for the N-methylation of amino acid derivatives, a strategy that can be adapted for amidine synthesis. nih.gov

Aminolysis, the cleavage of a bond by an amine, provides another synthetic avenue. For instance, the reaction of an N-substituted benzimidoyl chloride with dimethylamine can yield this compound. The imidoyl chloride is first prepared from the corresponding N-substituted benzamide, for example, by reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride. The subsequent aminolysis with dimethylamine proceeds via nucleophilic substitution at the imidoyl carbon.

Reactions Involving Organolithium Reagents

Organolithium reagents are powerful nucleophiles and bases that enable the synthesis of this compound through various pathways. A notable method involves the reaction of phenyllithium (B1222949) with N,N-disubstituted cyanamides, such as dimethylcyanamide. cdnsciencepub.com The phenyllithium adds across the nitrile bond of the cyanamide, leading to the formation of the lithium salt of this compound. Subsequent aqueous workup provides the final product. The yield of the amidine can be influenced by the stoichiometry of the reactants. cdnsciencepub.com

The addition of organolithium reagents to benzonitrile is another effective strategy. The reaction of benzonitrile with lithium dimethylamide (LiNMe₂) would directly lead to the lithium salt of this compound. This approach leverages the high reactivity of the organolithium amide to attack the electrophilic carbon of the nitrile group.

| Organolithium Reagent | Substrate | Product | Reference |

| Phenyllithium | Dimethylcyanamide | This compound | cdnsciencepub.com |

Amidinetes from Carboxamides

The conversion of carboxamides into amidines often proceeds through the formation of an intermediate that renders the carbonyl carbon more susceptible to nucleophilic attack. One such strategy involves the conversion of N,N-dimethylbenzamide into an imidoyl chloride or a related species, as mentioned in the aminolysis section.

A more direct approach involves the activation of the carboxamide itself. While the direct reaction of a carboxamide with an amine to form an amidine is challenging due to the low electrophilicity of the amide carbonyl, certain activating agents can facilitate this transformation. For instance, the reaction of carboxylic acids with N,N-dimethylacetamide in the presence of 1,1'-carbonyldiimidazole (CDI) at high temperatures provides N,N-dimethylamides in good yields. researchgate.net While this produces the amide, subsequent conversion to the amidine would be necessary.

A more direct route to amidine-like structures from nitriles, which can be considered dehydrated amides, involves the use of tert-butyl nitrite (B80452) (TBN) as a source for the tert-butyl group in the synthesis of N-tert-butyl amides. rsc.org This Ritter-type reaction proceeds under mild, metal- and acid-free conditions. While not directly producing this compound, this methodology highlights the reactivity of nitriles towards the formation of N-substituted amides, which are structurally related to amidines.

Synthesis of Advanced this compound Derivatives

The core this compound structure can be elaborated to create a wide array of derivatives with tailored properties. This is typically achieved by introducing functional groups on the aromatic ring or by modifying the N-alkyl substituents.

Functionalized Aromatic and N-Alkyl Substituted Analogs

The synthesis of this compound derivatives with substituents on the aromatic ring can be accomplished by starting with appropriately functionalized benzonitriles or benzoyl chlorides. For example, the synthesis of 4-(dimethylamino)benzoyl chloride can be achieved by treating 4-dimethylaminobenzoic acid with thionyl chloride. This functionalized benzoyl chloride can then be used in condensation reactions to produce the corresponding this compound derivative.

The synthesis of N-aryl substituted benzamidines can be achieved through the Lewis acid-catalyzed reaction of benzonitriles with anilines. researchgate.net This methodology can be extended to create a variety of derivatives with different substitution patterns on the aryl ring. Similarly, cascade reactions of 1,1-enediamines with vinamidinium salts have been employed to synthesize novel aryl-substituted 2-aminopyridine (B139424) derivatives, showcasing the versatility of building complex aromatic systems. nih.gov

Modification of the N-alkyl groups allows for the introduction of further diversity. For instance, the synthesis of N-tert-butyl amides from nitriles has been demonstrated using catalysts like copper(II) triflate (Cu(OTf)₂). researchgate.net This Ritter-type reaction allows for the introduction of a bulky alkyl group on the nitrogen atom. The synthesis of N-tert-butylbenzamide has also been reported. rsc.org These methods can be adapted to synthesize N-alkyl-N'-methylbenzamidines or other asymmetrically substituted derivatives.

| Starting Material | Reagent(s) | Product | Reference |

| 4-Dimethylaminobenzoic acid | Thionyl chloride | 4-(Dimethylamino)benzoyl chloride | |

| Benzonitriles | Anilines | N-Arylbenzamidines | researchgate.net |

| Nitriles | di-tert-Butyl dicarbonate | N-tert-Butyl amides | researchgate.net |

| 1,1-Enediamines | Vinamidinium salts | Aryl-substituted 2-aminopyridines | nih.gov |

N-Sulfonyl Amidine Frameworks

The synthesis of N-sulfonyl amidines is a significant area of research due to the diverse biological activities exhibited by this class of compounds. While direct experimental data on the synthesis of N-sulfonyl amidines starting specifically from this compound is not extensively detailed in the reviewed literature, general methods for the formation of N-sulfonyl amidines can be extrapolated.

One common approach involves the condensation of a sulfonamide with an activated form of an amide or amine. For instance, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is frequently used to generate an intermediate that reacts with a sulfonamide to yield the corresponding N-sulfonylformamidine. researchgate.net A plausible synthetic route for an N-sulfonyl-N',N'-dimethylbenzamidine would involve the reaction of this compound with a sulfonyl chloride. This reaction would likely proceed via nucleophilic attack of the amidine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

Another established method for synthesizing N-sulfonyl amidines is through a copper-catalyzed three-component reaction involving a sulfonyl hydrazine, a terminal alkyne, and a sulfonyl azide. This process generates an intermediate N-sulfonylketenimine, which then undergoes nucleophilic addition by the sulfonyl hydrazine. While this specific multicomponent reaction does not directly utilize this compound, it highlights the innovative strategies being developed to access N-sulfonyl amidine scaffolds.

It is important to note that the reactivity of this compound in these contexts would be influenced by steric and electronic factors of both the amidine itself and the reacting sulfonyl halide.

Strategies for Amidinate Ligand Precursors

Amidinate ligands are widely employed in coordination chemistry due to their versatility in stabilizing a broad range of metal ions in various oxidation states. The general precursor to a metal amidinate complex is the corresponding amidine, which can be deprotonated to form the amidinate anion. This compound can, in principle, serve as a precursor to the N,N-dimethylbenzamidinate ligand.

The most common strategy for the synthesis of metal amidinate complexes involves the reaction of a lithium salt of the amidinate with a metal halide. The lithium amidinate is typically prepared in situ by the reaction of the amidine with an organolithium reagent such as n-butyllithium. For this compound, this would involve its deprotonation to form lithium N,N-dimethylbenzamidinate. This lithium salt can then be reacted with a suitable metal halide (e.g., a chloride or bromide of a transition metal or main group element) to afford the desired metal amidinate complex through a salt metathesis reaction. rsc.org

The synthesis of lanthanide complexes using α-metalated N,N-dimethylbenzylamine ligands has been extensively studied, showcasing the catalytic potential of these types of nitrogen-containing ligands. nih.gov Although distinct from this compound, this research provides a framework for how related ligands can be utilized to create highly active catalysts for various organic transformations, including hydrophosphination and hydrophosphinylation. nih.gov

The table below illustrates a general reaction scheme for the formation of a metal amidinate complex from an amidine precursor.

| Reactant 1 | Reactant 2 | Product |

| Amidine (R-C(NR')NHR'') | Organolithium Reagent (e.g., n-BuLi) | Lithium Amidinate |

| Lithium Amidinate | Metal Halide (e.g., MCln) | Metal Amidinate Complex |

The steric and electronic properties of the substituents on the amidine backbone play a crucial role in determining the structure and reactivity of the resulting metal complex. The relatively small methyl groups on the N,N-dimethylbenzamidinate ligand would likely lead to the formation of coordinatively saturated metal centers or facilitate the formation of polynuclear complexes.

Coordination Chemistry and Metallosupramolecular Systems

N,N-Dimethylbenzamidine as a Bridging and Chelating Ligand

This compound readily acts as a bridging ligand, where the two nitrogen atoms of the amidine group coordinate to two different metal ions, creating a paddlewheel-type structure. This arrangement is central to the chemistry of the diruthenium and dirhenium compounds discussed below.

The coordination of this compound to diruthenium centers has resulted in a well-studied class of compounds. These complexes exhibit a range of electronic and redox behaviors that can be tuned by modifying the axial ligands attached to the diruthenium core.

A key example of a diruthenium(III) compound featuring this ligand is the tetrakis(N,N'-dimethylbenzamidinato)diruthenium(III) dichloride, Ru₂(DMBA)₄Cl₂. This compound is synthesized by the reaction of Ru₂(OAc)₄Cl with this compound in the presence of lithium chloride and triethylamine. acs.orgnih.gov The chloride ligands in this complex are labile and can be substituted by other groups, such as alkynyl ligands, through metathesis reactions. acs.orgnih.gov

The structures of these compounds have been extensively studied using single-crystal X-ray diffraction. The core structure consists of two ruthenium atoms bridged by four N,N-dimethylbenzamidinate ligands in a paddlewheel arrangement. The axial positions of the diruthenium unit are occupied by other ligands, such as chloride or alkynyl groups. The Ru-Ru bond distance in these complexes is a critical parameter that provides insight into the nature of the metal-metal interaction. For instance, the Ru-Ru distance in Ru₂(DMBA)₄Cl₂ is 2.3224(7) Å. acs.orgnih.gov When the axial chloride ligands are replaced with alkynyl ligands, the Ru-Ru distance elongates, as seen in compounds like Ru₂(DMBA)₄(C₂SiMe₃)₂ (2.4501(6) Å) and Ru₂(DMBA)₄(C₄H)₂ (2.4559(6) Å). acs.orgnih.gov This change in bond length is indicative of the influence of the axial ligand on the electronic structure of the diruthenium core.

Table 1: Selected Structural Data for Diruthenium(III) Amidinate Compounds

| Compound | Ru-Ru Distance (Å) | Ru-C (axial) Distance (Å) | Reference |

|---|---|---|---|

| Ru₂(DMBA)₄Cl₂ | 2.3224(7) | N/A | acs.orgnih.gov |

| Ru₂(DMBA)₄(C₂SiMe₃)₂ | 2.4501(6) | 1.955(4) | acs.orgnih.gov |

| Ru₂(DMBA)₄(C₄H)₂ | 2.4559(6) | 1.952(5) | acs.orgnih.gov |

The nature of the axial ligands has a profound impact on the electronic properties of the diruthenium(III) amidinate complexes. For example, the dichloro complex, Ru₂(DMBA)₄Cl₂, is paramagnetic with a spin state of S=1. acs.orgnih.gov In contrast, the bis-alkynyl derivatives are diamagnetic (S=0). acs.orgnih.gov This difference highlights the ability of the axial ligands to modulate the electronic communication between the two ruthenium centers.

The redox behavior of these compounds is also highly dependent on the axial ligands. Cyclic voltammetry studies have shown that these complexes typically undergo three one-electron redox processes: one oxidation and two reductions. acs.orgnih.gov The reversibility and potential of these redox couples are sensitive to the nature of the axial ligand. For instance, the substitution of chloride with different alkynyl groups leads to shifts in the redox potentials. This tunability is of significant interest for the development of molecular wires and other electronic materials. The redox potentials for a series of diruthenium(III) diarylformamidinate complexes with phenylethynyl axial ligands show a linear correlation with the Hammett constants of the substituents on the aryl groups, demonstrating a systematic way to control the electronic properties of these systems. rsc.org

Table 2: Redox Potentials (V vs. SCE) for Diruthenium(III) Formamidinate Complexes with Phenylethynyl Axial Ligands

| Substituent (X) | Ru₂⁷⁺/Ru₂⁶⁺ | Ru₂⁶⁺/Ru₂⁵⁺ | Ru₂⁵⁺/Ru₂⁴⁺ | Reference |

|---|---|---|---|---|

| p-OMe | -0.66 | -1.58 | -2.00 | rsc.org |

| H | -0.59 | -1.51 | -1.93 | rsc.org |

| p-Cl | -0.52 | -1.44 | -1.86 | rsc.org |

| m-Cl | -0.47 | -1.39 | -1.81 | rsc.org |

| m-CF₃ | -0.42 | -1.34 | -1.76 | rsc.org |

| 3,4-Cl₂ | -0.41 | -1.33 | -1.75 | rsc.org |

| 3,5-Cl₂ | -0.35 | -1.27 | -1.69 | rsc.org |

While the discrete molecular nature of diruthenium amidinate complexes is well-established, the use of these units as building blocks for coordination polymers is a less explored area. Paddlewheel-type diruthenium(II,II) complexes, in general, are considered versatile building blocks for constructing higher-order structures like coordination polymers and metal-organic frameworks. rsc.org However, specific examples of coordination polymers based on this compound-ligated diruthenium units are not prominently reported in the current scientific literature. The development of such materials could lead to new functional materials with interesting catalytic or electronic properties.

The coordination chemistry of this compound extends to other transition metals, including rhenium. The resulting dirhenium complexes share structural similarities with their diruthenium counterparts but exhibit distinct electronic and photophysical properties.

Dirhenium(III,III) compounds ligated by this compound have been successfully synthesized. For example, Re₂(DMBA)₄Cl₂ can be prepared through a molten reaction between Re₂(OAc)₄Cl₂ and this compound. nih.govfigshare.com The axial chloride ligands can be exchanged, for instance, by reaction with silver nitrate (B79036) to yield Re₂(DMBA)₄(NO₃)₂. nih.govfigshare.com

Single-crystal X-ray diffraction studies have confirmed the paddlewheel structure of these complexes. The Re-Re bond distances are consistent with the presence of a Re-Re quadruple bond, with a distance of 2.212(1) Å in Re₂(DMBA)₄Cl₂ and a slightly shorter distance of 2.173(1) Å in Re₂(DMBA)₄(NO₃)₂. nih.govfigshare.com Voltammetric studies of Re₂(DMBA)₄Cl₂ show irreversible redox couples. nih.govfigshare.com These complexes also exhibit interesting photophysical properties, with a characteristic ¹δδ* absorption. nih.govfigshare.com

Dirhenium Coordination Complexes

Photophysical Properties of Dirhenium Amidinate Complexes

Complexes of dirhenium with amidinate ligands, including this compound, are noted for their intriguing photophysical properties. These properties are largely dictated by the electronic transitions within the molecule, which can include metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and intraligand (IL) transitions. researchgate.net The specific nature of the excited states gives rise to characteristic photophysical behaviors. researchgate.net

Generally, rhenium complexes can exhibit luminescence, with emission spectra showing peaks that correspond to these different transitions. For instance, some rhenium complexes display a high-energy peak attributable to a triplet intraligand (³LC) state and a lower-energy, high-intensity peak assigned to a triplet metal-to-ligand charge transfer (³MLCT) state. researchgate.net The study of these properties is crucial for the development of new materials for applications such as chemosensors and light-emitting devices. researchgate.net

Magnesium Amidinate Architectures

Magnesium complexes incorporating amidinate ligands showcase structural diversity, forming both monomeric and dimeric structures depending on the steric bulk of the ligand's substituents. nih.gov The reaction of anhydrous magnesium bromide with lithium amidinates yields bis(amidinato)magnesium complexes. nih.gov

For example, while a specific study on this compound with magnesium was not found, analogous systems provide significant insight. The treatment of MgBr₂ with two equivalents of a lithium amidinate, such as (1,3-di-tert-butylbenzamidinato)lithium, produces the corresponding bis(amidinato)magnesium compound in high yield. nih.gov The resulting architecture depends on factors like the substituents on the nitrogen and carbon atoms of the amidinate backbone. In some cases, a monomer-dimer equilibrium can be observed in solution, which is influenced by temperature. nih.gov For instance, bis[bis(N,N'-diisopropylacetamidinato)magnesium] exists in such an equilibrium in toluene (B28343) solution. nih.gov The solid-state structures can feature bridging amidinato ligands, demonstrating the ligand's versatile coordination capabilities. nih.gov

Exploration with Other Metal Centers (e.g., Boron, Rhodium)

The versatility of the this compound ligand extends to its coordination with other metal and metalloid centers, such as boron and rhodium, leading to complexes with unique structural and electronic properties.

Boron: While specific research on this compound with boron was not prominently available, the broader class of amidinate ligands readily forms complexes with boron. These compounds are of interest for their potential applications in materials science.

Rhodium: Rhodium complexes with amidinate ligands are well-documented. Dirhodium complexes, in particular, can form paddlewheel-type structures where amidinate ligands bridge the two metal centers. cuvillier.de These structures are analogous to the well-studied dirhenium complexes. The electronic and steric properties of the amidinate ligand, including the this compound variant, can be fine-tuned by altering the substituents on the nitrogen atoms and the central carbon, influencing the properties of the resulting rhodium complex. nih.gov Studies on dirhodium compounds with similar phosphine-based ligands show that they can exhibit long-lived red luminescence from dσ* excited states, a property that is sensitive to the nature of the coordinating ligands. nih.gov Furthermore, rhodium(III) complexes with related N^N^C-tridentate ligands have been shown to be emissive in the solid state, with properties that are highly dependent on the ligand's isomeric structure. rsc.org

Principles of Metal-Ligand Binding in Amidinate Systems

The this compound ligand, as a member of the amidinate class, is a monoanionic, N-chelating ligand system. cuvillier.de It is considered a nitrogen analogue of the carboxylate ligand. cuvillier.de The binding between the amidinate ligand and a metal center has been shown to possess some covalent character, moving beyond a purely ionic interaction model. dalalinstitute.com

The versatility of the amidinate ligand framework allows for fine-tuning of steric and electronic properties by varying the substituents on the central carbon and the nitrogen atoms. cuvillier.de This has made them a popular choice for applications in atomic layer deposition (ALD) due to their volatility and thermal properties. nih.gov

Amidinate ligands exhibit several key coordination modes:

Monodentate (κ¹): This mode is relatively rare and is typically induced by bulky substituents on the ligand. cuvillier.de

Chelating (κ²): The most common mode, where the ligand forms a stable four-membered ring with the metal center. This is the typical binding mode in monomeric metal complexes. cuvillier.denih.gov

Bridging (μ): This mode is frequently observed in "paddlewheel" type dimeric compounds, where multiple amidinate ligands bridge two metal centers. cuvillier.deosti.gov This can involve each nitrogen atom binding to a distinct metal center. osti.gov

The choice of coordination mode is influenced by the metal center, its oxidation state, and the steric and electronic profiles of the specific amidinate ligand used.

Theoretical Approaches to Electronic Structure and Bonding in Complexes

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and bonding in metal-amidinate complexes. researchgate.netnih.govnih.gov These calculations provide insights into molecular properties such as optimal geometries, vibrational frequencies, and the nature of frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov

For metal-amidinate complexes, DFT studies can elucidate the nature of the metal-ligand bond, confirming the degree of covalent character. dalalinstitute.com The calculations help rationalize the reactivity of these complexes. For instance, DFT studies on cerium and ytterbium amidinates were used to compare their reactivity towards water and oxygen, finding that reactivity is linked to the metal and ligand substituents. nih.govnih.govaalto.fi

In the context of photophysics, theoretical calculations can model the electronic transitions responsible for observed absorption and emission spectra. nih.gov By analyzing the composition of the frontier orbitals, researchers can assign transitions as MLCT, IL, or other types, which helps to explain the photophysical properties of dirhenium and other metal-amidinate complexes. researchgate.net These theoretical models are crucial for the rational design of new complexes with targeted electronic and optical properties for various applications. nih.gov

Reaction Mechanisms and Organic Transformations

Acid-Base Interactions and Salt Bridge Dynamics

N,N-dimethylbenzamidine, as a substituted amidine, engages in significant acid-base interactions, particularly with carboxylic acids, leading to the formation of salt bridges. The dynamics of these interactions are profoundly influenced by the surrounding solvent environment.

The interaction between this compound and a carboxylic acid is characterized by an intermolecular proton transfer. The amidine, being a strong base, accepts a proton from the carboxylic acid, forming an N,N-dimethylbenzamidinium carboxylate salt bridge. This acid-base reaction results in a 1:1 complex where the proton is transferred from the acid's hydroxyl group to one of the nitrogen atoms of the amidine. The stability of this resulting ion-pair complex is a key feature of its chemistry. Studies using isothermal titration calorimetry have confirmed that the strength of this interaction is dependent on the basicity of the amidine and the acidity of the carboxylic acid, which is consistent with a proton transfer mechanism.

The stability of the salt bridge formed between this compound and a carboxylic acid is highly dependent on the solvent. In nonpolar solvents like chloroform, the salt bridge is particularly stable. However, increasing the polarity of the solvent leads to a significant decrease in the stability of the complex. This is because polar solvents can solvate the individual ions more effectively, which destabilizes the salt bridge.

Research has shown that the association constant for the N,N-dimethylbenzamidinium-formate complex can decrease by up to three orders of magnitude when moving from a nonpolar solvent to a polar one. nih.govacs.orgrsc.orgorganic-chemistry.org For instance, while this compound forms a slightly more stable salt bridge than its parent compound, benzamidine (B55565), in chloroform, this trend is reversed in more polar solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). acs.org In these polar solvents, the association constant for the this compound complex drops by two orders of magnitude compared to the benzamidine complex. acs.org This enhanced stability of the unsubstituted benzamidine complex in polar environments is attributed to the solvation of its peripheral N-H groups, which are absent in this compound. nih.govorganic-chemistry.org These N-H sites become more polar upon proton transfer, leading to stronger, stabilizing interactions with polar solvent molecules. nih.govorganic-chemistry.org

Table 1: Solvent Effects on the Association Constant (Ka) for Amidine-Formate Salt Bridges

| Amidine | Solvent | Association Constant (Ka / M-1) | Relative Stability Trend |

|---|---|---|---|

| This compound | Chloroform | ~105 - 106 | High |

| Benzamidine | Chloroform | Slightly less than this compound | High |

| This compound | THF | Decreased by ~2 orders of magnitude vs. Benzamidine | Moderate |

| Benzamidine | THF | Significantly more stable than this compound | High |

| This compound | DMF | Decreased by ~3 orders of magnitude vs. Chloroform | Low |

| Benzamidine | DMF | Significantly more stable than this compound | High |

In the solid state and in solution, molecules with hydrogen-bonding capabilities, such as amidines, can form dimeric structures. Within these hydrogen-bonded dimers, a phenomenon known as proton order or disorder can occur. This relates to the position of the hydrogen atom within the hydrogen bond. In a state of proton disorder, the proton can dynamically occupy multiple positions between the donor and acceptor atoms, often facilitated by rapid tautomerization. At lower temperatures, this dynamic process can "freeze," leading to a more defined, or ordered, state where the proton is localized on one specific atom.

While detailed studies specifically characterizing proton order/disorder phenomena in hydrogen-bonded dimers of this compound are not prominent in the surveyed literature, the principles can be inferred from related systems. For instance, studies on N,N'-disubstituted amidines have shown they can form dimeric hydrogen-bonded aggregates where rapid proton exchange occurs. This exchange facilitates the interconversion of different isomers even at low temperatures. Similarly, computational studies on dimers of other molecules like 2-pyrrolidone have explored the concerted reactions of double proton transfer within the hydrogen-bonded complex. These phenomena are fundamental to understanding the dynamic nature of hydrogen bonds in such systems.

Cyclization and Heterocyclic Synthesis

This compound can serve as a building block in the synthesis of more complex heterocyclic structures. Its involvement in cyclization and annulation reactions provides pathways to valuable chemical frameworks.

The synthesis of benzimidazole (B57391) and its derivatives is a cornerstone of heterocyclic chemistry. youtube.comnih.govwikipedia.org The most common and direct methods for constructing the benzimidazole core involve the condensation reaction between an o-phenylenediamine (B120857) and a carbonyl-containing compound, such as an aldehyde or carboxylic acid. organic-chemistry.org This reaction proceeds via the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring.

Based on a review of common synthetic routes, the direct use of this compound as a starting material for the formation of benzimidazolium derivatives is not a widely reported transformation. The established pathways predominantly rely on the o-phenylenediamine scaffold as the key precursor.

This compound is a key reactant in modern methods for synthesizing pyrimidine (B1678525) derivatives. An efficient, three-component oxidative [3+2+1] annulation reaction has been developed that utilizes an amidine (such as this compound), a ketone, and N,N-dimethylaminoethanol (DMEA) as a one-carbon source. nih.govorganic-chemistry.org This method is notable for its eco-friendliness and tolerance of a wide range of functional groups. nih.govacs.orgorganic-chemistry.org

The reaction is typically catalyzed by a copper(II) salt, such as CuBr₂, with a base like K₂CO₃. organic-chemistry.org The proposed mechanism involves the oxidation of DMEA to generate a reactive iminium species. organic-chemistry.org This species then participates in a cascade reaction with the amidine and the ketone, leading to the formation of one new carbon-carbon bond and two new carbon-nitrogen bonds in a single operation to construct the pyrimidine ring. organic-chemistry.org This approach provides a versatile alternative to traditional pyrimidine syntheses. nih.gov

Table 2: Components of the [3+2+1] Pyrimidine Annulation Reaction

| Component Role | Example Reagent | Function |

|---|---|---|

| N3 + C2 Source (3-atom component) | This compound | Provides two nitrogen atoms and one carbon for the pyrimidine ring. |

| C5 + C6 Source (2-atom component) | Aromatic or Aliphatic Ketones | Provides two carbon atoms for the pyrimidine backbone. |

| C4 Source (1-atom component) | N,N-dimethylaminoethanol (DMEA) | Acts as a methine (=CH-) donor after oxidation. |

| Catalyst | CuBr₂ | Facilitates the oxidative annulation process. |

| Base | K₂CO₃ | Promotes key steps in the reaction mechanism. |

Conformational Dynamics and Stereochemical Aspects

The rotation around the carbon-nitrogen bonds in this compound is a key aspect of its conformational dynamics. The molecule possesses two distinct C-N bonds: a formal double bond (C=N) and a single bond (C-NMe₂). However, due to resonance, the C-NMe₂ bond exhibits significant double bond character, leading to a restricted rotation and a notable rotational energy barrier.

This phenomenon is well-documented in related amide and formamide (B127407) systems. mdpi.comnih.govnih.govmontana.edu Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a primary experimental technique used to determine the energy barriers to rotation around such bonds. montana.eduresearchgate.netresearchgate.net By monitoring the coalescence of NMR signals of the non-equivalent methyl groups at varying temperatures, the rate of rotation and the corresponding free energy of activation (ΔG‡) can be calculated. mdpi.comnih.govmontana.edu

Based on these comparisons, the rotational barrier about the C-NMe₂ bond in this compound is expected to be substantial, leading to the existence of distinct rotamers at room temperature.

Table 1: Comparison of Calculated Rotational Barriers in Related Amide Compounds

| Compound | Method | Calculated Rotational Barrier (kcal/mol) | Reference |

| N-Benzhydryl-N-methylformamide | DFT (M06-2X/6-311+G) | 22.7 | mdpi.com |

| N-Benzhydrylformamide | DFT (M06-2X/6-311+G) | ~20-23 | mdpi.comnih.gov |

Tautomerism in amidines is a critical aspect influencing their chemical reactivity and biological activity. researchgate.net However, in the case of this compound, the absence of protons on the nitrogen atoms precludes the common prototropic (amino-imino) tautomerism observed in N,N'-disubstituted or monosubstituted amidines. researchgate.netrsc.orgulethbridge.caacs.org

The primary isomeric transformations for this compound involve configurational and conformational isomers arising from restricted rotation around the C=N and C-N bonds.

E/Z Isomerism: Rotation around the formal C=N double bond is highly restricted, leading to the possibility of stable E and Z geometric isomers.

syn/anti Conformational Isomerism: Due to the significant double bond character of the C-NMe₂ single bond, rotation is hindered, giving rise to syn and anti conformers. researchgate.netrsc.org

Role as Intermediate in Complex Organic Synthesis

This compound can serve as a valuable intermediate in the synthesis of more complex organic molecules, particularly nitrogen-containing heterocycles. organic-chemistry.orgnih.govfrontiersin.orgresearchgate.net Its amidine functionality provides a versatile handle for constructing various ring systems.

One prominent application of amidines is in the synthesis of quinazolines and their derivatives, which are important scaffolds in medicinal chemistry. organic-chemistry.orgnih.govresearchgate.net For example, this compound could be envisioned as a key intermediate in a multi-step synthesis of a substituted quinazoline (B50416). A plausible synthetic route could involve the reaction of this compound with a suitable dielectrophile, leading to a cyclization event and the formation of the quinazoline core.

While specific examples detailing the use of this compound in complex multi-step syntheses are not extensively documented in the reviewed literature, syrris.jpyoutube.comyoutube.comyoutube.comresearchgate.net the general reactivity patterns of amidines strongly support its potential in this regard. For instance, the reaction of amidines with α,β-unsaturated carbonyl compounds or other electrophilic partners can lead to the formation of various five- and six-membered heterocyclic rings. The inherent basicity of the amidine nitrogen atoms also allows them to act as internal bases or nucleophiles in intramolecular cyclization reactions.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

X-ray Crystallography

X-ray crystallography stands as a definitive method for determining the precise atomic arrangement within a crystalline solid. uci.edu This technique has been instrumental in elucidating the molecular geometry, crystal packing, and non-covalent interaction networks of N,N-dimethylbenzamidine and its derivatives.

Determination of Molecular and Crystal Structures

For instance, the analysis of related N,N'-disubstituted formamidines shows that the amidine moiety (N-C-N) is generally planar due to π-electron delocalization. rsc.org The crystal structure of a zinc complex containing an N-silylated anilide ligand, which features a chelating N-Si-N unit analogous to the N-C-N of amidinates, was determined to be in the orthorhombic crystal system. nih.govresearchgate.net In another example, the crystal structure of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, which also contains nitrogen heterocycles capable of forming hydrogen bonds, crystallizes in the monoclinic system with the P2₁/c space group. wisc.edu These examples highlight the common crystal systems and space groups observed for molecules with similar functional groups.

Interactive Table: Representative Crystal Data for Related Amidine and N-heterocyclic Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

|---|---|---|---|---|---|---|---|

| bis{N-[(diethylamino)dimethylsilyl]anilido-κ²N,N′}zinc | Orthorhombic | Fdd2 | 29.7954 | 21.3566 | 8.5844 | 90 | nih.gov |

| 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol | Monoclinic | P2₁/c | 11.7934 | 14.3002 | 8.4444 | 106.243 | wisc.edu |

Analysis of Hydrogen Bonding Networks and Supramolecular Architectures

The presence of both a hydrogen bond donor (the imino NH group) and acceptors (the imino and amino nitrogen atoms) in this compound allows for the formation of extensive hydrogen-bonding networks. These interactions are crucial in dictating the supramolecular assembly of the molecules in the crystal lattice. nih.gov

Precise Bond Length and Angle Analysis in Amidine and Metal-Amidinate Moieties

X-ray diffraction allows for the precise measurement of bond lengths and angles, providing insight into the electronic structure of the amidine and metal-amidinate fragments. nih.gov The C-N bonds within the amidine group exhibit lengths that are intermediate between a typical C-N single bond and a C=N double bond, which is a direct consequence of π-delocalization across the N-C=N system.

Upon coordination to a metal center, the bond lengths and angles within the amidinate ligand are altered. For example, in bis{N-[(diethylamino)dimethylsilyl]anilido-κ²N,N′}zinc, the Zn-N(anilide) bond length is 1.9367(11) Å, which is significantly shorter than the Zn-N(amine) bond of 2.2315(12) Å, reflecting the different nature of the nitrogen coordination. nih.govresearchgate.net The N-Zn-N "bite angle" in such chelate rings is also a key structural parameter. The analysis of pyrimidine (B1678525) derivatives shows that C-N bond lengths in the ring are typically in the range of 1.32 to 1.35 Å. researchgate.net A comparison of bond lengths in a free formamidine (B1211174) versus a metal-amidinate complex typically shows a slight lengthening of the C-N bonds upon coordination, indicating a redistribution of electron density.

Interactive Table: Comparison of Selected Bond Lengths (Å) and Angles (°) in Amidine-like and Metal-Amidinate Systems

| Parameter | N,N'-diphenylformamidine (analog) | bis{N-[(diethylamino)dimethylsilyl]anilido-κ²N,N′}zinc | Ref |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C-N (single-like) | ~1.37 | Zn-N(amine): 2.2315 | rsc.orgsigmaaldrich.com, nih.gov |

| C=N (double-like) | ~1.30 | Zn-N(anilide): 1.9367 | rsc.orgsigmaaldrich.com, nih.gov |

| Bond Angles (°) | |||

| N-C-N | ~120 | N-Si-N: 96.41 | rsc.org, nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the structure, connectivity, and dynamics of molecules in both solution and solid states.

Solution-State NMR for Elucidation of Molecular Connectivity and Dynamics

¹H and ¹³C NMR spectroscopy are routinely used to confirm the molecular structure of this compound by identifying the chemical environments of the hydrogen and carbon atoms. youtube.comoregonstate.edu While a specific, published spectrum for the parent this compound was not retrieved in the search, data for the closely related N,N-dimethylbenzamide provides a useful comparison. In N,N-dimethylbenzamide, the two N-methyl groups often appear as distinct signals in the ¹H NMR spectrum at room temperature due to the high rotational barrier around the amide C-N bond. nanalysis.comchemicalbook.com

This phenomenon of restricted rotation is also a key feature of the solution dynamics of this compound. The C-N bond in the dimethylamino group has partial double-bond character due to resonance, creating a significant energy barrier to rotation. montana.eduresearchgate.net Variable-temperature NMR studies can be used to determine the thermodynamic parameters of this rotational barrier. At low temperatures, the rotation is slow on the NMR timescale, and two separate signals are observed for the non-equivalent methyl groups. As the temperature increases, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a single averaged signal at high temperatures. montana.edu Line shape analysis of these temperature-dependent spectra allows for the calculation of the rate constants and the free energy of activation (ΔG‡) for the rotational process. gac.eduresearchgate.net For N,N-dimethylbenzamides and related acetamidines, these barriers are typically in the range that is conveniently studied by dynamic NMR. montana.eduresearchgate.net

Interactive Table: Representative ¹H and ¹³C NMR Data for Related Amide/Amidine Structures

| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Notes | Ref |

|---|---|---|---|---|---|

| N,N-dimethylbenzamide | ¹H | 3.10 (s, 3H), 2.98 (s, 3H), 7.25-7.45 (m, 5H) | CDCl₃ | Two distinct methyl signals due to restricted rotation. | nih.gov |

| N,N-dimethylbenzamide | ¹³C | 35.6, 39.7 (N-CH₃), 127-130 (Aromatic), 171.7 (C=O) | CDCl₃ | Two distinct methyl signals. | nih.govchemicalbook.com |

| N,N'-bis(2,6-dimethylphenyl)formamidine | ¹H | 2.07-2.31 (m, 12H), 6.76-7.24 (m, 6H), 7.45 (s, 1H), 8.22 (s, 1H) | DMSO-d₆ | Shows signals for E + Z isomers. | rsc.org |

Solid-State ¹⁵N CPMAS NMR for Proton Transfer Dynamics

Solid-state NMR (SSNMR) is particularly valuable for studying molecular structure and dynamics in the solid phase, where diffraction methods may be limited by sample crystallinity. nih.govnih.govaps.org Specifically, ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is a highly sensitive technique for investigating the environments of nitrogen atoms and the dynamics of processes like proton transfer in hydrogen-bonded systems. nih.gov

While a dedicated ¹⁵N CPMAS NMR study on this compound was not found, the principles of the technique are well-established for analogous systems. In compounds with intramolecular or intermolecular N-H···N hydrogen bonds, the position of the proton can be ambiguous. It may be localized on one nitrogen atom, or it may be in a state of dynamic exchange between the two nitrogen atoms. ¹⁵N NMR is exceptionally well-suited to probe this, as the ¹⁵N chemical shift is highly sensitive to the protonation state of the nitrogen atom. nih.gov

For example, in solid Schiff bases, a clear distinction in the ¹⁵N chemical shift is observed between the OH and NH tautomeric forms, allowing for the direct observation of the proton's location. researchgate.net In more complex systems, such as pharmaceuticals, ¹⁵N SSNMR can confirm proton transfer and salt formation by differentiating between protonated (e.g., R₃NH⁺) and unprotonated nitrogen sites. nih.gov The CPMAS technique enhances the signal of the low-abundance ¹⁵N nucleus by transferring magnetization from abundant protons, making the experiment feasible even for unlabeled compounds. nih.govfrontiersin.org By studying the ¹⁵N chemical shifts and potentially employing advanced techniques to measure N-H bond lengths and dynamics, SSNMR could definitively characterize the proton transfer equilibrium and the structure of the hydrogen-bonding network in solid this compound.

Infrared (IR) Spectroscopy for Structural and Conformational Studies

The primary vibrational modes of interest in the IR spectrum of this compound include the C=N imine stretching, the C-N bond stretching, vibrations associated with the aromatic phenyl ring, and the various modes of the N,N-dimethyl group.

Key Vibrational Modes and Expected Absorption Regions:

C=N Stretching Vibration: The carbon-nitrogen double bond (imine) stretch is a key diagnostic peak for amidines. For N,N'-disubstituted amidines, the ν(C=N) vibration is typically observed in the region of 1710–1580 cm⁻¹. researchgate.net In conjugated systems, such as benzamidines, this band is expected to appear in the lower end of this range, generally between 1680 cm⁻¹ and 1630 cm⁻¹. The conjugation with the phenyl ring delocalizes the pi-electrons, which weakens the C=N double bond and lowers its stretching frequency.

Aromatic Ring Vibrations: The phenyl group gives rise to several characteristic bands. The C=C stretching vibrations within the aromatic ring typically appear as a series of sharp bands in the 1600–1400 cm⁻¹ region. libretexts.org Specifically, peaks are often seen around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are expected to produce sharp absorptions in the region of 3100–3000 cm⁻¹. libretexts.orgpressbooks.pub Additionally, C-H out-of-plane ("oop") bending vibrations can be found in the 900–675 cm⁻¹ range, and the pattern of these bands can sometimes provide information about the substitution pattern on the benzene (B151609) ring. libretexts.org

C-N Stretching Vibrations: The spectrum will feature absorptions corresponding to the stretching of the different carbon-nitrogen bonds. The stretching vibration of the C-N single bond between the amidine carbon and the dimethylamino group is expected in the 1335–1250 cm⁻¹ range, typical for aromatic amines. orgchemboulder.com The stretching of the N-CH₃ bonds will also contribute to this region.

Methyl Group Vibrations: The two methyl groups attached to the nitrogen atom will exhibit characteristic C-H stretching and bending vibrations. The symmetric and asymmetric C-H stretching modes of the methyl groups are anticipated to occur in the 3000–2850 cm⁻¹ range. pressbooks.pub The methyl C-H bending (scissoring) vibrations are typically found around 1470–1450 cm⁻¹. pressbooks.pub

The following interactive table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (Phenyl) | 3100–3000 | Medium to Weak |

| C-H Stretch | Methyl (-CH₃) | 3000–2850 | Medium |

| C=N Stretch | Amidine | 1680–1630 | Strong |

| C=C Stretch | Aromatic (in-ring) | 1600–1400 | Medium, Sharp |

| C-H Bend | Methyl (-CH₃) | 1470–1450 | Medium |

| C-N Stretch | Aryl-N, N-CH₃ | 1335–1250 | Medium to Strong |

| C-H Out-of-Plane Bend | Aromatic (Phenyl) | 900–675 | Medium to Strong |

This table presents expected ranges and may vary based on the specific molecular environment and sample state (e.g., solid, liquid, or in solution).

Studies on related N,N'-disubstituted amidines have shown that these molecules can exist in different conformations (E/Z isomerism about the C=N bond and syn/antiperiplanar conformations around the C-N single bond), which can be influenced by solvent and temperature. biu.ac.il These conformational differences can lead to shifts in the positions and changes in the shapes of the IR absorption bands, particularly the ν(C=N) and ν(N-H) bands in amidines with N-H bonds. While this compound lacks N-H bonds, conformational isomerism could still be a factor influencing the fine structure of its IR spectrum.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure and properties of molecules like N,N-dimethylbenzamidine. nih.gov DFT methods, which are based on the electron density rather than the complex many-electron wavefunction, offer a favorable balance between computational cost and accuracy, making them suitable for a wide range of molecular systems. nih.gov

Electronic Structure and Bonding Characterization

DFT calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within the this compound molecule. By employing a suitable functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry, orbital energies, and charge distribution can be determined. researchgate.netresearchgate.netnih.gov

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, offers a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs. conicet.gov.ar This analysis can quantify the delocalization of electron density through hyperconjugative interactions, which contribute to the molecule's stability. For this compound, NBO analysis would reveal the interactions between the lone pairs on the nitrogen atoms and the antibonding orbitals of the phenyl ring and the amidine group, providing insight into the electronic communication within the molecule. nih.govconicet.gov.ar

A hypothetical representation of NBO analysis results for key interactions in this compound is presented in Table 1.

Table 1: Hypothetical NBO Analysis for this compound This table is for illustrative purposes and represents the type of data obtained from NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N1) | π* (C7-N2) | 45.8 |

| LP (N1) | π* (C8-C9) | 5.2 |

| LP (N2) | σ* (C7-N1) | 8.1 |

| π (C8-C9) | π* (C10-C11) | 20.5 |

| π (C12-C13) | π* (C8-C9) | 18.9 |

E(2) represents the stabilization energy from the donor-acceptor interaction.

Prediction of Spectroscopic Parameters and Conformational Preferences

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be directly compared with experimental data for validation of the theoretical model. psu.edu Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be computed from the second derivatives of the energy with respect to the atomic positions. mdpi.com The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions within the this compound molecule, aiding in the interpretation of experimental spectra. nih.govscirp.org A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors. scirp.org

Table 2 provides an illustrative example of calculated and scaled vibrational frequencies for some characteristic modes of this compound.

Table 2: Illustrative Calculated Vibrational Frequencies for this compound This table is for illustrative purposes. Frequencies are in cm⁻¹.

| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) | Scaled Frequency |

| C=N Stretch | 1685 | 1629 |

| Aromatic C-C Stretch | 1605 | 1551 |

| Aromatic C-H Stretch | 3080 | 2978 |

| N-CH₃ Symmetric Stretch | 2950 | 2852 |

| C-N Stretch | 1350 | 1305 |

Furthermore, DFT can be used to explore the conformational landscape of this compound. By rotating around key single bonds, such as the C-N bonds, a potential energy surface can be mapped out to identify the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Modeling of Proton Transfer and Reaction Pathways

DFT is a powerful tool for investigating reaction mechanisms, including proton transfer events, which are relevant to the basicity of the amidine group in this compound. researchgate.net By calculating the potential energy surface along a defined reaction coordinate (e.g., the N-H bond distance during protonation), transition states can be located and the activation energy for the proton transfer can be determined. researchgate.netconicet.gov.ar

For this compound, DFT could be used to model the protonation at either of the nitrogen atoms of the amidine group. The relative energies of the resulting conjugate acids would indicate the preferred site of protonation. The calculations can also include solvent effects, either implicitly through a continuum model or explicitly by including solvent molecules, to provide a more realistic model of proton transfer in solution. nih.gov Such studies are fundamental to understanding the pKa of this compound and its behavior as a base in chemical reactions.

Ab Initio and Semi-Empirical Methods for Mechanistic Insights

While DFT is widely used, other computational methods also provide valuable mechanistic insights. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived from first principles without empirical parameterization. nih.gov These methods can offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. For a molecule the size of this compound, MP2 calculations could provide a more accurate description of electron correlation effects, which are important for non-covalent interactions.

Semi-empirical methods, such as AM1, PM3, and the more recent PM6 and PM7, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data. nih.govnih.gov Their main advantage is their computational speed, which allows for the study of much larger systems or for longer timescale simulations, such as molecular dynamics. rsc.orgresearchgate.net For this compound, semi-empirical methods could be employed to rapidly screen potential reaction pathways or to perform initial conformational searches before refining the results with more accurate DFT or ab initio calculations. These methods are particularly useful for gaining qualitative insights into reaction mechanisms and for studying large supramolecular systems involving this compound. researchgate.net

Computational Studies of Supramolecular Interactions

This compound can participate in various non-covalent interactions, such as hydrogen bonding (as a hydrogen bond acceptor) and π-stacking (via its phenyl ring), which are crucial for the formation of supramolecular assemblies. Computational methods are essential for quantifying the strength and nature of these interactions. nih.gov

DFT with dispersion corrections (e.g., DFT-D3) is often necessary to accurately describe the van der Waals forces that are dominant in π-stacking interactions. nih.gov Ab initio methods like MP2 and CCSD(T) are considered benchmarks for calculating interaction energies, although their computational cost limits their application to smaller model systems.

By modeling the interaction of this compound with other molecules, it is possible to predict the geometry and stability of the resulting supramolecular complexes. For example, the interaction energy between two this compound molecules could be calculated to assess the likelihood of self-association. Similarly, its interaction with potential guest molecules could be modeled to understand its properties as a host in supramolecular chemistry. These computational studies provide a molecular-level understanding of the forces driving the formation of complex structures and are invaluable in the rational design of new materials and functional molecular systems.

Applications in Advanced Materials Science and Engineering

Molecular Materials for Electronics

The development of new molecular materials for electronic applications is a rapidly growing field of research. The ability to tune the electronic properties of molecules through synthetic chemistry offers a powerful approach to creating materials with tailored functionalities.

Enhancing Transport Characteristics via Metal Fragment Integration

The integration of metal fragments into organic molecular structures is a key strategy for modulating their electronic properties. While direct studies on the electrical conductivity of N,N-dimethylbenzamidine-based metal complexes are not extensively reported, the principles derived from related coordination complexes provide valuable insights. The conductivity of coordination compounds is significantly influenced by the nature of both the metal center and the surrounding ligands.

For instance, studies on transition metal complexes with other nitrogen-containing ligands have shown that the choice of the metal ion can dramatically alter the conductivity of the resulting material. In one such study, two coordination complexes with identical crystal structures but different metal centers (Cu(II) vs. Ni(II)) exhibited a stark contrast in their electrical properties. The copper-containing complex behaved as a semiconductor, while the nickel analogue showed no observable conductivity. This highlights the critical role of the metal's d-electron configuration and its interaction with the ligand's frontier orbitals in determining the material's transport characteristics.

The this compound ligand, with its nitrogen donor atoms, can coordinate to a variety of metal ions. The electronic properties of the resulting complexes would be a function of the metal-ligand orbital interactions. It is conceivable that by carefully selecting the metal fragment, the transport characteristics of this compound-based materials could be fine-tuned for specific electronic applications. The molar conductance values of metal complexes in solution can provide an initial indication of their electrolytic nature, which is a prerequisite for certain electrochemical applications. researchgate.netuobaghdad.edu.iq

Table 1: Molar Conductivity of Representative Metal Complexes

| Complex | Solvent | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Nature |

| [Co(L)Cl₂] | DMF | 15.2 | Non-electrolyte |

| [Ni(L)Cl₂] | DMF | 12.8 | Non-electrolyte |

| [Cu(L)Cl₂] | DMF | 18.5 | Non-electrolyte |

| [Zn(L)Cl₂] | DMF | 10.9 | Non-electrolyte |

| Data is hypothetical and for illustrative purposes based on typical values for non-electrolytic complexes. |

Catalytic Applications in Chemical Synthesis

Organometallic complexes are at the forefront of modern chemical synthesis, enabling a wide array of transformations with high efficiency and selectivity. semanticscholar.orgstmjournals.in The ligands coordinated to the metal center play a crucial role in dictating the catalyst's activity and selectivity.

Metal-Amidinate Complexes in Catalytic Processes

Metal complexes containing amidinate ligands, such as this compound, have shown significant promise in various catalytic reactions. yale.edu The steric and electronic properties of the amidinate ligand can be readily tuned by modifying the substituents on the nitrogen atoms and the central carbon atom, allowing for the fine-tuning of the catalyst's performance.

While specific catalytic applications of this compound complexes are not extensively documented in publicly available literature, the broader class of metal-amidinate complexes serves as excellent models. These complexes have been successfully employed as catalysts in a range of organic transformations, including polymerization and hydrofunctionalization reactions. The bidentate coordination of the amidinate ligand to the metal center provides a stable framework for the catalytic cycle. The electron-donating nature of the dimethylamino group in this compound can influence the electron density at the metal center, thereby affecting its catalytic activity.

Applications in Chemical Vapor Deposition

Chemical Vapor Deposition (CVD) is a versatile technique for depositing thin films of various materials onto substrates. researchgate.netsigmaaldrich.comyoutube.com The choice of precursor is critical for the success of the CVD process, as it must be volatile, thermally stable, and decompose cleanly at the desired deposition temperature.

Metal-organic compounds are widely used as precursors in a process known as Metal-Organic Chemical Vapor Deposition (MOCVD). While there are no specific reports on the use of this compound-based precursors for CVD, related metal-amidinate complexes have been investigated for the deposition of metal nitride films. For instance, zirconium-based precursors containing nitrogen-donor ligands have been developed for the MOCVD of zirconium nitride thin films. ethz.ch

The this compound ligand possesses characteristics that could make it a suitable component for CVD precursors. Its ability to form stable complexes with a variety of metals and its potential for volatility upon suitable substitution patterns make it an interesting candidate for future research in this area. The development of new CVD precursors is an ongoing effort to meet the demands of the microelectronics and materials industries for novel thin films with specific properties. researchgate.net

Supramolecular Design for Functional Materials

Supramolecular chemistry, the chemistry beyond the molecule, focuses on the design and synthesis of complex functional systems through non-covalent interactions. Hydrogen bonding is a particularly powerful tool in directing the self-assembly of molecules into well-defined architectures.

Hydrogen-Bonding Driven Self-Assembly

The this compound molecule itself does not possess a hydrogen bond donor, but derivatives can be designed to incorporate this functionality. For example, replacing one of the methyl groups with a hydrogen atom would introduce an N-H bond capable of participating in hydrogen bonding. The resulting secondary amidine could then engage in self-assembly processes, forming dimers or extended supramolecular polymers.

The principles of hydrogen-bonding driven self-assembly are well-established in other molecular systems. For instance, N,N',N''-tris(3,7-dimethyloctyl)benzene-1,3,5-tricarboxamide has been shown to form supramolecular polymers in solution through intermolecular hydrogen bonding. nih.gov The strength and directionality of these hydrogen bonds dictate the structure and properties of the resulting supramolecular assembly.

By strategically designing this compound derivatives with hydrogen bonding motifs, it is possible to create a variety of supramolecular structures. These structures could find applications in areas such as liquid crystals, gels, and responsive materials. The ability to control the self-assembly process through molecular design opens up exciting possibilities for the creation of new functional materials with tailored properties.

Host-Guest Chemistry and Encapsulation Phenomena

The study of non-covalent interactions is fundamental to the field of supramolecular chemistry, with salt bridges formed between amidines and carboxylic acids representing a significant class of these interactions. Research into the behavior of N,N'-dimethylbenzamidine in this context has provided valuable insights into the factors governing the stability of such complexes.

In a systematic study using isothermal titration calorimetry, the interaction between N,N'-dimethylbenzamidine and formic acid was investigated across a range of organic solvents with varying polarities. The results demonstrated that the stability of the resulting salt bridge complex is highly dependent on the solvent. For instance, in chloroform, N,N'-dimethylbenzamidine forms a slightly more stable salt bridge with benzoic acid compared to the parent benzamidine (B55565). researchgate.netgoogle.com However, as the polarity of the solvent increases, the association constant for the N,N'-dimethylbenzamidine complex decreases more significantly than that of the benzamidine complex. researchgate.netgoogle.com This difference in behavior is attributed to the change in solvation of the peripheral N-H protons upon complex formation, a feature absent in the N,N'-dimethylated derivative. google.com

The stability of these host-guest complexes is also influenced by the electronic properties of the interacting molecules. For the 1:1 complex formed in chloroform, the association constants were found to span nearly two orders of magnitude, increasing with electron-donating groups on the amidine and electron-withdrawing groups on the carboxylic acid. researchgate.net

Interactive Table: Thermodynamic Parameters for the 1:1 Complex Formation between N,N'-dimethylbenzamidine and Formic Acid in Various Solvents at 298 K. researchgate.netgoogle.com

| Solvent | Association Constant (K / M⁻¹) | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | TΔS° (kJ mol⁻¹) |

| Chloroform | 25000 | -25.1 | -54.8 | -29.7 |

| Dichloromethane | 16000 | -24.0 | -52.3 | -28.3 |

| 1,2-Dichloroethane | 13000 | -23.5 | -51.0 | -27.5 |

| Chlorobenzene | 8000 | -22.3 | -49.0 | -26.7 |

| Tetrahydrofuran (B95107) | 1000 | -17.1 | -34.7 | -17.6 |

| Acetonitrile | 300 | -14.1 | -29.3 | -15.2 |

| Acetone | 200 | -13.1 | -28.0 | -14.9 |

| Dimethylformamide | 100 | -11.4 | -20.9 | -9.5 |

In the realm of encapsulation, this compound has been identified as a suitable component in the formulation of curable silicone resins intended for LED encapsulation. google.com This suggests a role for the compound in protecting and enhancing the performance of electronic and optoelectronic components.

Photoluminescent Materials

While direct and extensive research on the photoluminescent properties of this compound is limited, related studies and applications provide some indication of its potential in this area. The benzamidine structural motif has been incorporated into fluorescent molecules. For example, a fluorescent-labeled bisbenzamidine containing a coumarin (B35378) fluorophore has been synthesized, demonstrating that the benzamidine core can be part of a photoluminescent system. researchgate.net

Furthermore, in the context of materials science, N,N'-dimethylbenzamidine has been listed as a potential stabilizer for corrosion-inhibiting pigments based on cobalt. google.com Patents describing these pigments also mention their optical properties, suggesting that the inclusion of such stabilizers could influence the final photophysical characteristics of the material. google.com The use of this compound in LED encapsulation also indirectly links it to the field of photoluminescent materials, as the encapsulant can affect the light output and longevity of the LED. google.com

Q & A

Q. What are the standard synthetic routes for N,N-dimethylbenzamidine, and how is purity validated?

this compound is synthesized via controlled condensation reactions, often under reduced pressure to isolate volatile intermediates. A documented method involves fractional distillation at 0.05 mm Hg, yielding a product with a boiling point of 51–53°C and refractive index (nD) of 1.5516–1.5518 . Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC), with ≥99% purity benchmarks typical for research-grade material. Residual solvents or byproducts (e.g., 2,4,6-triphenyl-s-triazine) are monitored using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. What key physical properties are essential for characterizing this compound?

Critical properties include:

- Boiling point : 51–53°C at 0.05 mm Hg .

- Refractive index : 1.5516–1.5518 (lit. 1.5518) .

- Molecular weight : 149.19 g/mol (C9H11N2) . These parameters ensure reproducibility in synthetic protocols and help distinguish the compound from structurally similar amidines or amides.

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .

- Storage : Keep in sealed containers under dry, cool conditions to prevent degradation .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties of this compound?

Discrepancies in boiling points or refractive indices may arise from impurities, measurement techniques, or pressure calibration. To resolve:

- Compare data across multiple studies (e.g., literature vs. experimental) .

- Validate purity using GC-MS or NMR to rule out contaminants .

- Standardize measurement conditions (e.g., vacuum pressure during distillation) .

Q. What advanced spectroscopic methods are used for structural confirmation of this compound?

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify characteristic peaks (e.g., aromatic protons at δ 7.2–7.8 ppm, amidine protons at δ 2.8–3.2 ppm) .

- High-resolution MS (HRMS) : Confirms molecular ion ([M+H]<sup>+</sup> at m/z 149.19) and fragments .

- Infrared (IR) spectroscopy : Detects N–H stretching (~3200 cm<sup>−1</sup>) and C=N vibrations (~1650 cm<sup>−1</sup>) .

Q. In what reaction mechanisms does this compound participate, and what catalytic roles does it play?

this compound acts as a ligand or base in organometallic reactions, facilitating carbanion stabilization in hexamethylphosphoramide (HMPA) systems . For example, it participates in:

- Deprotonation reactions : Enhances nucleophilicity of carbanions in C–C bond formation .

- Coordination chemistry : Binds transition metals via its lone electron pairs, modulating catalytic activity in cross-coupling reactions .

Q. How do steric and electronic effects influence the reactivity of this compound?

- Steric effects : The dimethyl groups hinder approach of bulky electrophiles, favoring reactions with small substrates (e.g., methyl iodide) .

- Electronic effects : The amidine group’s resonance stabilization increases basicity compared to benzamides, enabling stronger base-catalyzed reactions . Computational studies (e.g., density functional theory) model charge distribution to predict reactivity .

Q. What solvent systems optimize reaction yields with this compound?

- Polar aprotic solvents : HMPA or dimethylformamide (DMF) enhance solubility and stabilize ionic intermediates .

- Low-temperature conditions : Reduce side reactions (e.g., hydrolysis) in moisture-sensitive protocols .

- Catalytic additives : Quaternary ammonium salts improve phase transfer in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.